3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride
CAS No.: 637015-66-8
Cat. No.: VC3005671
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637015-66-8 |
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Molecular Formula | C5H12Cl2N4 |
Molecular Weight | 199.08 g/mol |
IUPAC Name | 3-(1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H |
Standard InChI Key | BMJQQUUJHMCHAQ-UHFFFAOYSA-N |
SMILES | C1=NN(C=N1)CCCN.Cl.Cl |
Canonical SMILES | C1=NN(C=N1)CCCN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride is characterized by a five-membered triazole ring connected to a three-carbon chain terminated with an amine group. The compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties.
Basic Chemical Information
Structural Features
The molecular architecture of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride comprises several key structural elements:
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A 1,2,4-triazole heterocyclic ring system with nitrogen atoms at positions 1, 2, and 4
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A propyl chain linker connecting the triazole ring to the primary amine group
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Two hydrochloride counterions that form ionic bonds with the basic nitrogen centers
The triazole ring provides a rigid, planar structure with multiple nitrogen atoms capable of hydrogen bonding and coordination with various biological targets. The propylamine chain introduces flexibility into the molecule, allowing for conformational adaptability when interacting with receptors or enzymes.
Physicochemical Properties
Based on computational chemistry data, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride exhibits the following physicochemical parameters:
Property | Value |
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Topological Polar Surface Area (TPSA) | 56.73 |
LogP | 0.4705 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
These properties indicate a molecule with moderate lipophilicity, good water solubility (enhanced by the dihydrochloride salt form), and structural characteristics that align with Lipinski's Rule of Five for drug-like molecules.
Spectroscopic Characterization
Spectroscopic data provides crucial information for structure confirmation and purity assessment of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride.
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the free base (m/z 126)
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Fragmentation patterns characteristic of triazole compounds
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Loss of amine group (m/z 43) as a common fragmentation pathway
Infrared Spectroscopy
Expected IR absorption bands:
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N-H stretching vibrations (~3300-3500 cm⁻¹)
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C-H stretching vibrations (~2800-3000 cm⁻¹)
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C=N stretching vibrations (~1600-1650 cm⁻¹)
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Triazole ring vibrations (~1400-1500 cm⁻¹)
Biological Activities and Applications
The biological profile of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride can be inferred from the established properties of related triazole derivatives.
Activity | Potential Mechanism | Relevance |
---|---|---|
Antifungal | Inhibition of lanosterol 14α-demethylase | The triazole ring is a common pharmacophore in antifungal agents |
Antibacterial | Interference with nucleic acid synthesis | Research indicates triazole derivatives can interfere with nucleic acid synthesis |
Anti-inflammatory | Inhibition of inflammatory mediators | Structurally related triazoles show anti-inflammatory properties |
Anticancer | Modulation of cell proliferation pathways | Triazole-based compounds have demonstrated cytotoxic activity |
Research Applications
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride has potential applications in:
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Medicinal Chemistry: As a building block for the synthesis of more complex bioactive molecules
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Chemical Probes: Development of molecular tools for studying biological processes
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Materials Science: Incorporation into coordination polymers or metal-organic frameworks
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Agricultural Chemistry: Development of crop protection agents or plant growth regulators
Structure-Activity Relationships
The structure of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride contributes to its biological activity through:
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The triazole ring, which can form hydrogen bonds with biomolecular targets
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The primary amine group, which serves as both hydrogen bond donor and acceptor
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The propyl chain linker, which provides appropriate spatial arrangement of key functional groups
Comparative Analysis with Related Compounds
Structural Analogs
Pharmacophore Comparison
The pharmacophoric elements of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride can be compared with those of related bioactive triazoles:
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Azole Antifungals: Share the triazole ring as a key pharmacophore for binding to target enzymes
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Triazole-based Antibiotics: Utilize similar hydrogen bonding patterns to interact with bacterial targets
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Anticancer Triazoles: May operate through similar mechanisms involving protein kinase inhibition
Structure-Property Relationships
Structure-property relationships observed in triazole derivatives:
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Ring Substitution: Addition of substituents to the triazole ring can enhance lipophilicity and membrane permeability
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Chain Length: The three-carbon propyl chain provides optimal spacing between the triazole and amine functionalities
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Salt Form: The dihydrochloride salt significantly improves water solubility compared to the free base
Analytical Methods and Quality Control
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods for 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride typically employ:
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Reverse-phase columns (C18 or similar)
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Mobile phases containing buffer systems at appropriate pH
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UV detection at wavelengths corresponding to triazole absorption (typically 210-260 nm)
Stability Testing
Stability studies for 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride should assess:
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Thermal stability under various temperature conditions
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Photostability upon exposure to light
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Solution stability in different solvents
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Long-term storage stability under recommended conditions
Parameter | Specification |
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Appearance | White to off-white solid |
Purity | ≥95% (typically 97-99%) |
Identity | Confirmed by spectroscopic methods |
Water Content | Typically <1.0% |
Residual Solvents | Within acceptable limits |
Packaging and Shipping
Commercial suppliers provide the compound with:
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Appropriate packaging to maintain stability
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Storage recommendations (typically 2-8°C)
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Shipping at room temperature in continental US; may vary elsewhere
Research Trends and Future Directions
Current Research Applications
Current research involving 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride and related compounds focuses on:
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Development of novel antimicrobial agents to address resistance issues
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Investigation of potential anticancer applications
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Exploration of applications in materials science
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Agricultural chemistry applications
Emerging Applications
Emerging research areas that may involve this compound include:
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Drug Delivery Systems: Incorporation into novel drug delivery platforms
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Coordination Chemistry: Development of metal complexes with specific catalytic or biological properties
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Green Chemistry: Sustainable synthesis methods using environmentally friendly approaches
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Combination Therapies: Synergistic effects with established therapeutic agents
Future Research Opportunities
Future research directions may include:
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Structure-activity relationship studies to optimize biological activity
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Investigation of metabolic pathways and pharmacokinetic properties
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Development of novel derivatives with enhanced specificity
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Exploration of unexplored biological targets and mechanisms
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